1-(6-Bromohexyl)pyrrolidine Hydrobromide
Description
Overview of the Chemical Compound's Significance as a Synthetic Intermediate
In organic synthesis, an intermediate is a molecule that is formed from reactants and reacts further to produce the desired final product. 1-(6-Bromohexyl)pyrrolidine Hydrobromide serves precisely this function. Its significance lies in its ability to introduce a pyrrolidinylhexyl moiety into a target molecule.
The compound possesses two key reactive sites. The pyrrolidine (B122466) nitrogen, being a tertiary amine, can act as a base or a directing group in certain reactions. More importantly, the terminal bromine atom on the hexyl chain is a good leaving group, making the terminal carbon atom susceptible to nucleophilic substitution. This allows for the covalent linkage of the entire 1-(pyrrolidin-1-yl)hexyl group to a wide variety of nucleophiles, such as amines, alcohols, thiols, or carbanions.
This "linker" or "spacer" capability is highly valued in medicinal chemistry and materials science. Researchers utilize this intermediate to synthesize novel compounds where the pyrrolidine ring is separated from another functional part of the molecule by a flexible six-carbon chain. This spacing can be critical for optimizing the biological activity of a drug candidate, for instance, by allowing the pyrrolidine motif to bind to a specific pocket of a receptor while another part of the molecule interacts with a different region. For example, similar pyrrolidine intermediates are used to prepare functionalized aminoquinolines for evaluation of their antiplasmodial and antifungal activity. nih.gov
Contextualization within Pyrrolidine Chemistry and N-Alkylation Research
The utility of this compound is best understood within the broader contexts of pyrrolidine chemistry and N-alkylation research.
Pyrrolidine Chemistry:
The pyrrolidine ring is a five-membered, saturated nitrogen heterocycle that is a cornerstone of modern medicinal chemistry. researchgate.netnih.gov It is considered a "privileged scaffold" because its structure is frequently found in a vast number of biologically active natural products, alkaloids (e.g., nicotine), and synthetic drugs approved by the FDA. nih.govnbinno.comfrontiersin.orgwikipedia.org The amino acids proline and hydroxyproline, fundamental components of proteins, are also derivatives of pyrrolidine. wikipedia.org
The significance of the pyrrolidine motif stems from several key features that medicinal chemists leverage to design effective therapeutic agents. researchgate.netnih.govpharmablock.com
| Synthetic Accessibility | A wide variety of synthetic methods exist for creating and functionalizing the pyrrolidine ring. researchgate.netnih.gov | Enables the creation of diverse libraries of compounds for drug discovery programs. nbinno.comfrontiersin.org |
N-Alkylation Research:
N-alkylation, the formation of a carbon-nitrogen bond by adding an alkyl group to a nitrogen atom, is a fundamental transformation in organic chemistry. The synthesis of 1-(6-Bromohexyl)pyrrolidine itself is a product of the N-alkylation of pyrrolidine, likely with 1,6-dibromohexane (B150918).
Research in this area often focuses on achieving selectivity. A common challenge in the N-alkylation of primary or secondary amines is over-alkylation, where multiple alkyl groups are added to the same nitrogen, leading to a mixture of products. medcraveonline.com The synthesis of a mono-N-alkylated product like 1-(6-bromohexyl)pyrrolidine requires careful control of reaction conditions. Once formed, this intermediate becomes a reagent for subsequent alkylation reactions, where another nucleophile displaces the bromine atom. This two-step process—first N-alkylating the pyrrolidine, then using the resulting product to alkylate a different molecule—is a common strategy for constructing complex molecular architectures in a controlled manner.
Precursor Synthesis and Functionalization
The construction of this compound is predicated on the availability and purity of its two key structural components: a halogenated six-carbon chain and the pyrrolidine ring. The synthesis of these precursors is a critical first step, ensuring a solid foundation for the final N-alkylation reaction.
Synthesis of Halogenated Alkyl Chains
The bromohexyl portion of the target molecule is typically derived from precursors such as 1,6-dibromohexane. The synthesis of this and related halogenated alkanes often begins with a corresponding diol, such as 1,6-hexanediol (B165255). A common and effective method for converting the diol to the dibromide is through treatment with hydrobromic acid, often in the presence of a strong acid catalyst like sulfuric acid. This process involves the protonation of the hydroxyl groups, followed by nucleophilic substitution by bromide ions.
Another laboratory-scale method for the synthesis of 1,6-dibromohexane involves the use of N-bromosuccinimide (NBS) in the presence of triphenylphosphine (B44618). This reaction proceeds via the formation of a phosphonium bromide intermediate, which then facilitates the conversion of the alcohol to the alkyl bromide.
The following table summarizes typical reaction conditions for the synthesis of 1,6-dibromohexane:
| Starting Material | Reagents | Solvent | Temperature | Yield |
| 1,6-Hexanediol | HBr, H₂SO₄ | - | Reflux | High |
| 1,6-Hexanediol | NBS, PPh₃ | Dichloromethane (B109758) | -78°C to room temp | High |
It is crucial to control the reaction conditions to minimize the formation of byproducts and ensure a high yield of the desired bromohexyl precursor.
Pyrrolidine Ring Preparation and Derivatization
The pyrrolidine ring, a saturated five-membered heterocycle, is a common structural motif in natural products and pharmaceuticals. Industrially, pyrrolidine is often synthesized by the reaction of 1,4-butanediol (B3395766) with ammonia (B1221849) at elevated temperatures and pressures over a metal oxide catalyst.
In a laboratory setting, various synthetic routes to the pyrrolidine ring and its derivatives have been developed. These can be broadly categorized into two approaches: the functionalization of a pre-existing pyrrolidine ring, often derived from natural sources like proline, and the de novo synthesis of the ring from acyclic precursors.
Methods for the synthesis of the pyrrolidine ring include:
Cyclization of ω-haloamines: For instance, 4-chlorobutan-1-amine (B1590077) can be treated with a strong base to induce intramolecular cyclization to form pyrrolidine.
Reductive amination of dicarbonyl compounds: Succinaldehyde can undergo reductive amination with ammonia or a primary amine to yield the corresponding N-substituted pyrrolidine.
1,3-Dipolar cycloaddition reactions: Azomethine ylides can react with alkenes in a [3+2] cycloaddition to form substituted pyrrolidines. This method offers a high degree of stereocontrol.
N-Alkylation Strategies for Constructing this compound
The key bond-forming step in the synthesis of the target compound is the N-alkylation of the pyrrolidine ring with a suitable bromohexyl precursor. This nucleophilic substitution reaction involves the lone pair of electrons on the nitrogen atom of pyrrolidine attacking the electrophilic carbon atom of the bromohexyl chain.
Direct N-Alkylation of Pyrrolidine with Bromohexyl Moieties
The most straightforward approach to forming the C-N bond is the direct reaction of pyrrolidine with a bromohexyl derivative, typically 1,6-dibromohexane. To achieve mono-alkylation and prevent the formation of the bis-pyrrolidinium salt, the reaction conditions must be carefully controlled, often by using an excess of the dibromoalkane.
To facilitate the N-alkylation, a base is typically employed to deprotonate the pyrrolidine, thereby increasing its nucleophilicity. A widely used and effective system for this transformation is potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The potassium carbonate acts as a heterogeneous base, neutralizing the hydrobromic acid that is formed as a byproduct of the reaction.
The reaction generally proceeds by mixing pyrrolidine and 1,6-dibromohexane in DMF, followed by the addition of potassium carbonate. The mixture is then heated to drive the reaction to completion. The use of DMF as a solvent is advantageous due to its high boiling point and its ability to dissolve both the organic reactants and, to some extent, the inorganic base.
A representative reaction is outlined below:
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product |
| Pyrrolidine | 1,6-Dibromohexane | K₂CO₃ | DMF | Elevated | 1-(6-Bromohexyl)pyrrolidine |
Upon completion of the reaction, the product is typically isolated by filtration to remove the inorganic salts, followed by extraction and purification, often via distillation or chromatography. The final hydrobromide salt is then prepared by treating the free base with hydrobromic acid.
In recent years, there has been a growing interest in the development of catalytic methods for N-alkylation, aiming to improve efficiency, reduce waste, and operate under milder conditions. These approaches can be broadly divided into transition-metal-free and organocatalytic strategies.
Transition-Metal-Free Approaches:
Transition-metal-free N-alkylation reactions often rely on the activation of the alkyl halide or the amine through alternative means. While direct N-alkylation with alkyl halides is a classic example of a transition-metal-free reaction, modern methodologies seek to enhance this process. For instance, the use of strong organic bases or phase-transfer catalysts can promote the reaction under milder conditions. Phase-transfer catalysis, in particular, can be effective for reactions involving a solid or aqueous base and an organic substrate by facilitating the transfer of the deprotonated amine into the organic phase where the alkylation occurs.
Organocatalytic Approaches:
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While more commonly applied to asymmetric synthesis, organocatalysts can also be employed in N-alkylation reactions. For the N-alkylation of a secondary amine like pyrrolidine, a catalyst could function by activating the alkyl halide towards nucleophilic attack or by enhancing the nucleophilicity of the amine. For example, certain hydrogen-bond donor catalysts can activate the electrophile, making it more susceptible to attack by the amine. However, the direct application of organocatalysis to the specific N-alkylation of pyrrolidine with bromohexyl moieties is an area of ongoing research, with the base-mediated approach remaining the most prevalent and well-documented method.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H21Br2N |
|---|---|
Molecular Weight |
315.09 g/mol |
IUPAC Name |
1-(6-bromohexyl)pyrrolidine;hydrobromide |
InChI |
InChI=1S/C10H20BrN.BrH/c11-7-3-1-2-4-8-12-9-5-6-10-12;/h1-10H2;1H |
InChI Key |
ZVJQTPPMCSEDET-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCCCCBr.Br |
Origin of Product |
United States |
Mechanistic Studies Pertaining to the Formation and Reactivity of 1 6 Bromohexyl Pyrrolidine Hydrobromide
Investigation of Reaction Mechanisms in Pyrrolidine (B122466) N-Alkylation
The formation of the 1-(6-bromohexyl)pyrrolidine cation from pyrrolidine and a 1,6-dihalohexane derivative is a classic example of N-alkylation. The primary focus for understanding this transformation is the alkylation step, where the nitrogen atom of the pyrrolidine ring forms a new covalent bond with the hexyl chain.
Nucleophilic Substitution (SN2) Mechanisms in Bromoalkane Reactions
The N-alkylation of pyrrolidine with a 6-bromohexyl derivative is predominantly understood to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orglibretexts.org In this concerted, single-step process, the nitrogen atom of pyrrolidine, acting as the nucleophile, attacks the electrophilic carbon atom bonded to the bromine atom (the leaving group). libretexts.orgorganic-chemistry.org
The key features of this SN2 pathway are:
Backside Attack: The lone pair of electrons on the pyrrolidine nitrogen attacks the carbon center from the side opposite to the bromine atom. libretexts.orgmasterorganicchemistry.com This trajectory is necessary to minimize steric hindrance and allow for optimal orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the substrate's lowest unoccupied molecular orbital (LUMO), which is the σ* antibonding orbital of the C-Br bond. wikipedia.org
Pentacoordinate Transition State: The reaction proceeds through a high-energy transition state where the carbon atom being attacked is transiently bonded to both the incoming nitrogen nucleophile and the outgoing bromide leaving group. wikipedia.orglibretexts.org This intermediate has a trigonal bipyramidal geometry. masterorganicchemistry.com
Concerted Bond Formation and Cleavage: The formation of the new C-N bond occurs simultaneously with the breaking of the C-Br bond. wikipedia.orglibretexts.org
The rate of an SN2 reaction is dependent on the concentration of both the nucleophile (pyrrolidine) and the electrophile (the bromoalkane). youtube.com The structure of the alkyl halide is a critical factor; primary alkyl halides, such as a 6-bromohexyl group, are excellent substrates for SN2 reactions due to their minimal steric hindrance around the reaction center. wikipedia.orgyoutube.com Tertiary alkyl halides, conversely, are too sterically hindered for the SN2 mechanism to be effective. youtube.com
Role of Radical Intermediates in Related N-Alkylation Processes
While the SN2 pathway is the most direct and widely accepted mechanism for the N-alkylation of amines with alkyl halides, alternative pathways involving radical intermediates have been identified in related N-alkylation and pyrrolidine synthesis reactions, particularly under specific conditions such as the presence of metal catalysts or initiators. nih.govorganic-chemistry.org
For instance, the Hofmann-Löffler-Freytag reaction is a classic method for pyrrolidine synthesis that proceeds through a radical mechanism. libretexts.org In this intramolecular reaction, a nitrogen-centered radical is generated, which then abstracts a hydrogen atom from a δ-carbon, creating a carbon-centered radical. Subsequent steps, including radical combination and an intramolecular SN2 reaction, lead to the formation of the pyrrolidine ring. libretexts.org
In other contexts, metal-catalyzed reactions have been shown to facilitate N-alkylation through pathways involving alkyl radical intermediates. nih.govorganic-chemistry.org For example, copper-catalyzed cross-coupling reactions can generate alkyl radicals from alkyl halides, which can then couple with nitrogen nucleophiles. nih.govorganic-chemistry.org Mechanistic investigations of some catalyst-tuned hydroalkylation reactions to form C-alkylated pyrrolidines have also suggested a radical-mediated pathway involving alkyl radical intermediates. organic-chemistry.org While not the primary pathway for the direct reaction of pyrrolidine with 1,6-dibromohexane (B150918) under standard laboratory conditions, the potential for radical involvement cannot be entirely dismissed, especially in the presence of impurities, light, or specific catalytic systems.
Kinetic and Thermodynamic Aspects of the Alkylation Reaction
The outcome and efficiency of the N-alkylation of pyrrolidine are governed by both kinetic and thermodynamic principles. These factors determine the reaction rate, the activation energy required, and the relative stability of the products.
Determination of Reaction Rates and Activation Parameters
Rate = k[Pyrrolidine][R-Br]
By studying the variation of the rate constant (k) with temperature, key activation parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be determined using the Arrhenius equation. researchgate.net These parameters provide insight into the energy barrier of the reaction and the orientational requirements for a successful collision. researchgate.net
Kinetic studies on the formation of pyrrolidines through 1,3-anionic cycloaddition have utilized Arrhenius plots to determine these parameters, confirming the proposed mechanisms. researchgate.net In such studies, electron-donating or withdrawing groups on the reactants were found to influence the reaction rates by altering the electron density at the reaction centers. researchgate.net
| Parameter | Description | Typical Influence on N-Alkylation |
| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | Lower for primary bromoalkanes due to less steric hindrance. |
| Pre-exponential Factor (A) | Relates to the frequency and orientation of molecular collisions. | Influenced by solvent and steric factors. |
| Enthalpy of Activation (ΔH‡) | The change in enthalpy in going from reactants to the transition state. | Positive, indicating an endothermic transition state formation. |
| Entropy of Activation (ΔS‡) | The change in entropy in going from reactants to the transition state. | Typically negative for SN2 reactions, as two molecules combine to form a more ordered transition state. researchgate.net |
This table presents generalized influences on SN2 N-alkylation reactions based on established chemical principles.
Under certain conditions, reactions can be subject to kinetic or thermodynamic control. libretexts.orgwikipedia.org In kinetic control, the major product is the one that is formed fastest (i.e., has the lowest activation energy), whereas under thermodynamic control, the most stable product is favored, which requires the reaction to be reversible. libretexts.orgwikipedia.orgkhanacademy.org For the typically irreversible SN2 N-alkylation of pyrrolidine, the reaction is under kinetic control.
Stereochemical Considerations in Pyrrolidine N-Alkylation
When the alkylation occurs at a chiral carbon center, the SN2 mechanism has a distinct and predictable stereochemical outcome: inversion of configuration. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com This is a direct consequence of the backside attack mechanism, where the nucleophile enters from the opposite side of the leaving group, causing the other substituents on the carbon to "flip" like an umbrella in the wind. libretexts.org
In the synthesis of 1-(6-bromohexyl)pyrrolidine, the hexyl chain does not typically contain a chiral center at the site of substitution (the C-1 position). However, stereochemistry is a critical consideration in the broader context of pyrrolidine chemistry, especially when synthesizing derivatives with substituents on the pyrrolidine ring or the alkyl chain. mdpi.comrsc.org For example, the alkylation of chiral pyrrolidinone enolates is a key step in the asymmetric synthesis of complex molecules, where controlling the stereochemical outcome is paramount. acs.orgclockss.org
Computational Chemistry and Spectroscopic Probes for Mechanistic Elucidation
Modern chemical research heavily relies on computational modeling and advanced spectroscopic techniques to provide a detailed, molecular-level understanding of reaction mechanisms.
Computational chemistry, using methods like density functional theory (DFT), allows for the mapping of the entire reaction pathway. nih.govrsc.org Researchers can calculate the energies of reactants, products, transition states, and intermediates, providing a quantitative energy profile of the reaction. rsc.org These studies can confirm the viability of a proposed mechanism, such as the SN2 pathway, by demonstrating a reasonably low activation energy barrier. nih.gov For example, quantum chemical studies on the synthesis of pyrrolidinedione derivatives have successfully elucidated the energy barriers for various steps, including cyclization to form the pyrrolidine ring. nih.govrsc.org
Spectroscopic probes are indispensable for the experimental investigation of reaction mechanisms. In situ spectroscopic techniques, such as ReactIR (FTIR spectroscopy), allow for real-time monitoring of the concentrations of reactants, intermediates, and products throughout the course of a reaction. acs.org This provides valuable kinetic data and can help identify transient species. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool used to characterize the structure of intermediates and products, and kinetic NMR studies can be employed to determine reaction rates. mdpi.com These experimental methods, when combined with computational analysis, offer a comprehensive picture of the mechanistic details governing the formation of 1-(6-bromohexyl)pyrrolidine. nih.gov
Density Functional Theory (DFT) Calculations and Transition State Analysis
Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating reaction mechanisms, offering a balance between accuracy and computational cost. For the formation of 1-(6-Bromohexyl)pyrrolidine and its hydrobromide salt, DFT calculations can model the reaction pathways, identify intermediates, and determine the structures and energies of transition states.
While specific DFT studies on the formation of 1-(6-Bromohexyl)pyrrolidine Hydrobromide are not extensively documented in publicly available literature, the principles of such an analysis can be outlined. A typical reaction for its synthesis involves the nucleophilic substitution of a dibromoalkane (1,6-dibromohexane) with pyrrolidine. DFT calculations would be employed to model this SN2 reaction.
The process would involve:
Geometry Optimization: The initial structures of the reactants (pyrrolidine and 1,6-dibromohexane), the transition state, and the product (1-(6-bromohexyl)pyrrolidine) are optimized to find their lowest energy conformations.
Transition State Search: A key step is locating the transition state structure connecting the reactants and products. This is a first-order saddle point on the potential energy surface. For the SN2 reaction, this would feature an elongated C-Br bond and a newly forming C-N bond.
Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products will have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Computational studies on analogous systems, such as the C-H amination for pyrrolidine synthesis, have demonstrated that the calculated energy barriers can be correlated with experimental reaction rates. For instance, in copper-catalyzed intramolecular C-H amination to form pyrrolidines, DFT calculations have been used to compare different halogenated starting materials and elucidate the role of the catalyst. nih.gov
Table 1: Hypothetical DFT-Calculated Parameters for the Formation of 1-(6-Bromohexyl)pyrrolidine This table is illustrative and based on general principles of SN2 reactions, as specific data for this compound is not available.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Activation Energy (Ea) | The energy barrier for the reaction. | ~20-25 kcal/mol |
| Reaction Enthalpy (ΔH) | The overall energy change of the reaction. | Exothermic |
| Transition State C-N Bond Length | The distance between the nitrogen of pyrrolidine and the carbon of the hexyl chain in the transition state. | ~2.0-2.2 Å |
| Transition State C-Br Bond Length | The distance between the carbon of the hexyl chain and the leaving bromine atom in the transition state. | ~2.2-2.4 Å |
Deuterium (B1214612) Labeling Experiments and Kinetic Isotope Effects
Deuterium labeling experiments are a powerful experimental technique used to trace the pathways of atoms during a reaction and to determine kinetic isotope effects (KIEs). The KIE is the ratio of the rate of a reaction with a light isotope (typically hydrogen, H) to the rate of the same reaction with a heavy isotope (typically deuterium, D) at the same atomic position. This effect arises from the difference in zero-point vibrational energies of C-H versus C-D bonds. princeton.edu
In the context of the formation or reactivity of this compound, deuterium labeling could be used to probe the mechanism. For example, to confirm that a specific C-H bond is not broken in the rate-determining step of its formation via SN2 substitution, one could use a deuterated pyrrolidine or 1,6-dibromohexane.
Primary KIE: A significant primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. princeton.edu
Secondary KIE: A smaller secondary KIE (kH/kD ≈ 0.8-1.5) is observed when the isotopically labeled atom is not directly involved in bond breaking but is located near the reaction center. nih.gov The magnitude can provide information about changes in hybridization at the reaction center. princeton.edu
For the SN2 formation of 1-(6-Bromohexyl)pyrrolidine, one would not expect a primary KIE if the C-H bonds are not being broken. However, a small secondary KIE might be observed for hydrogens attached to the carbon undergoing substitution, as its hybridization changes from sp3 in the reactant to a more sp2-like character in the transition state.
While no specific KIE studies on this compound are reported, related studies on pyrrolidine formation highlight the utility of this method. For instance, in the copper-catalyzed intramolecular C-H amination to form pyrrolidines, a large primary KIE was observed when the C-H bond being functionalized was replaced with a C-D bond, confirming that C-H bond cleavage is the rate-limiting step in that specific reaction. nih.gov A similar experiment on a different pyrrolidine-forming reaction yielded a kH/kD value of 4.2, unequivocally supporting C-H bond cleavage as the turnover-limiting step. nih.gov
Table 2: Expected Kinetic Isotope Effects in Mechanistic Scenarios for Alkyl Halide Reactions
| Reaction Type | Isotopic Substitution Position | Expected kH/kD Value | Interpretation |
|---|---|---|---|
| SN2 Formation | α-carbon (C-H bond not broken) | ~0.95 - 1.2 | Secondary KIE, indicates change in hybridization at the reaction center. |
| E2 Elimination (Hypothetical Reactivity) | β-carbon (C-H bond broken) | ~3 - 8 | Primary KIE, indicates C-H bond breaking in the rate-determining step. princeton.edu |
These mechanistic investigation techniques, although not specifically documented for this compound in the available scientific literature, provide a robust framework for understanding its formation and reactivity.
Analytical Methodologies for Characterization in Synthetic Research of 1 6 Bromohexyl Pyrrolidine Hydrobromide
Spectroscopic Techniques for Structural and Purity Assessment of Synthetic Products and Intermediates
Spectroscopic methods are indispensable for the elucidation of the chemical structure of 1-(6-Bromohexyl)pyrrolidine Hydrobromide. These techniques probe the interaction of molecules with electromagnetic radiation, providing detailed information about the electronic and vibrational states of the atoms and bonds within the molecule.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of the pyrrolidine (B122466) ring and the hexyl chain.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms attached to them.
Predicted NMR Data for this compound:
The following tables present predicted chemical shift ranges based on the analysis of similar structures. Actual experimental values may vary.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyrrolidine CH₂ (adjacent to N⁺) | 3.0 - 3.5 | Multiplet | 4H |
| Pyrrolidine CH₂ (beta to N⁺) | 1.9 - 2.2 | Multiplet | 4H |
| N⁺-CH₂-(CH₂)₄-CH₂-Br | 3.1 - 3.4 | Multiplet | 2H |
| N⁺-CH₂-CH₂-(CH₂)₃-CH₂-Br | 1.7 - 2.0 | Multiplet | 2H |
| -(CH₂)₃-CH₂-Br | 1.4 - 1.7 | Multiplet | 6H |
| -CH₂-Br | 3.4 - 3.6 | Triplet | 2H |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Pyrrolidine C (adjacent to N⁺) | 50 - 55 |
| Pyrrolidine C (beta to N⁺) | 22 - 25 |
| N⁺-C-(CH₂)₅-Br | 55 - 60 |
| N⁺-CH₂-C-(CH₂)₄-Br | 25 - 28 |
| -(CH₂)₃-C-Br | 28 - 32 |
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns. For this compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable.
The mass spectrum would be expected to show a molecular ion peak corresponding to the free base, 1-(6-Bromohexyl)pyrrolidine. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Expected Fragmentation Patterns:
Loss of HBr: A common fragmentation pathway for the hydrobromide salt.
Alpha-cleavage: Fragmentation at the carbon-carbon bond adjacent to the nitrogen atom of the pyrrolidine ring.
Cleavage of the C-Br bond: Resulting in a fragment corresponding to the hexyl-pyrrolidine cation.
Fragmentation of the hexyl chain: Leading to a series of peaks separated by 14 mass units (CH₂).
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands for the various bonds present.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| N⁺-H stretch (broad) | 2400 - 2800 | Strong, Broad |
| C-H stretch (alkane) | 2850 - 3000 | Strong |
| C-N stretch | 1000 - 1250 | Medium |
The broad absorption in the 2400-2800 cm⁻¹ region is characteristic of the stretching vibration of the N⁺-H bond in the ammonium (B1175870) salt, providing strong evidence for the hydrobromide salt form. The presence of strong C-H stretching bands confirms the aliphatic nature of the molecule.
Chromatographic Methods for Reaction Monitoring, Isolation, and Purity Assessment
Chromatographic techniques are essential for monitoring the progress of a chemical reaction, isolating the desired product from the reaction mixture, and assessing its purity.
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For the analysis of 1-(6-Bromohexyl)pyrrolidine, which is the free base of the hydrobromide salt, GC can be employed to assess its purity. The hydrobromide salt itself is non-volatile and would require derivatization or conversion to the free base before analysis.
A typical GC analysis would involve injecting a solution of the free base onto a capillary column. The separation is based on the differential partitioning of the compound between the stationary phase of the column and the mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The peak area in the resulting chromatogram is proportional to the amount of the compound, allowing for quantitative purity assessment.
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of a wide range of compounds, including non-volatile and thermally labile molecules like this compound.
For purity assessment, a reversed-phase HPLC method would likely be employed. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation of this compound from any impurities would be based on their relative polarities. A UV detector is commonly used for detection, as the pyrrolidine moiety, although lacking a strong chromophore, will exhibit some absorbance at lower wavelengths. The purity of the sample can be determined by the relative area of the main peak in the chromatogram.
Supercritical Fluid Chromatography (SFC) for Challenging Separations of Intermediates
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of complex mixtures in pharmaceutical and chemical research. twistingmemoirs.com Its application is particularly advantageous for the analysis of intermediates in the synthesis of this compound, which can present separation challenges due to structural similarities and varying polarities.
The synthesis of this compound typically involves the N-alkylation of pyrrolidine with a 1,6-dihalohexane, such as 1,6-dibromohexane (B150918). This reaction can lead to a mixture of the desired monosubstituted product, unreacted starting materials, and the disubstituted byproduct, 1,6-di(pyrrolidin-1-yl)hexane. The separation of these closely related compounds can be challenging using traditional chromatographic techniques like High-Performance Liquid Chromatography (HPLC).
SFC, utilizing supercritical carbon dioxide as the primary mobile phase, offers several advantages for such separations. twistingmemoirs.com The low viscosity and high diffusivity of the supercritical fluid mobile phase lead to faster analysis times and higher separation efficiency compared to HPLC. twistingmemoirs.comamericanpharmaceuticalreview.com Furthermore, SFC is considered a "green" technology due to the reduced consumption of organic solvents. chromatographytoday.com
Method Development for SFC Separation of Synthetic Intermediates:
The development of an effective SFC method for the separation of 1-(6-bromohexyl)pyrrolidine and related impurities involves the careful selection of stationary and mobile phases. A screening of various columns with different selectivities is a critical first step. nih.govwaters.com
Table 1: Illustrative SFC Column Screening for the Separation of 1-(6-Bromohexyl)pyrrolidine and Related Compounds
| Stationary Phase | Observed Selectivity | Potential for Baseline Separation |
|---|---|---|
| Diol | Good separation of polar and non-polar compounds | High |
| 2-Ethylpyridine | Effective for basic compounds | High |
| C18 | Good for hydrophobic compounds | Moderate |
| Silica | Suitable for polar compounds | Moderate |
Once a suitable stationary phase is identified, the mobile phase composition, typically a mixture of supercritical CO2 and a polar organic modifier like methanol (B129727) or ethanol, is optimized. waters.com The addition of additives to the modifier can further improve peak shape and resolution.
Table 2: Typical SFC Method Parameters for the Analysis of 1-(6-Bromohexyl)pyrrolidine Synthesis
| Parameter | Condition |
|---|---|
| Column | Diol or 2-Ethylpyridine phase |
| Mobile Phase | Supercritical CO2 / Methanol with 0.1% additive (e.g., ammonium hydroxide) |
| Gradient | 5% to 40% Methanol over 10 minutes |
| Flow Rate | 3 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 210 nm and Mass Spectrometry (MS) |
The use of SFC coupled with mass spectrometry (SFC-MS) provides an additional layer of analytical power, enabling the confident identification of synthetic intermediates and potential impurities. researchgate.net
Advanced Techniques for Mechanistic and Isotopic Studies
A thorough understanding of the reaction mechanism is essential for optimizing the synthesis of this compound and minimizing the formation of impurities. Advanced analytical techniques play a pivotal role in elucidating these mechanisms.
Application of Specialized Analytical Methods for Reactive Intermediates
The N-alkylation of pyrrolidine with 1,6-dibromohexane proceeds through a nucleophilic substitution reaction. The reaction can be monitored in real-time using techniques such as in-situ infrared (IR) spectroscopy or Raman spectroscopy to track the consumption of reactants and the formation of products and intermediates.
Computational chemistry can be employed to model the reaction pathway and predict the structures and energies of transition states and reactive intermediates. anu.edu.au These theoretical studies, when combined with experimental data, provide a comprehensive understanding of the reaction mechanism.
Isotopic labeling is a powerful tool for tracing the fate of atoms and functional groups throughout a chemical reaction. nih.gov In the synthesis of this compound, deuterium (B1214612) or carbon-13 labeled starting materials can be used to elucidate the reaction mechanism and identify the origin of any byproducts.
For instance, using pyrrolidine-d8 (deuterated pyrrolidine) as a starting material would allow for the tracking of the pyrrolidine moiety in the final product and any side products via mass spectrometry. Similarly, using 1,6-dibromohexane labeled with carbon-13 at specific positions can help to understand any potential rearrangement or fragmentation pathways.
Table 3: Hypothetical Isotopic Labeling Study for the Synthesis of 1-(6-Bromohexyl)pyrrolidine
| Labeled Starting Material | Analytical Technique | Information Gained |
|---|---|---|
| Pyrrolidine-d8 | GC-MS or LC-MS | Confirmation of the incorporation of the pyrrolidine ring into the final product and identification of any side reactions involving the amine. |
| 1,6-Dibromohexane-1,1,6,6-d4 | NMR Spectroscopy, Mass Spectrometry | Elucidation of the regioselectivity of the substitution reaction and investigation of potential elimination side reactions. |
| Pyrrolidine-¹⁵N | ¹⁵N NMR Spectroscopy | Probing the electronic environment of the nitrogen atom throughout the reaction and in the final product. |
By combining these advanced analytical methodologies, a comprehensive understanding of the synthesis of this compound can be achieved, leading to improved process control and the production of a high-purity final product.
Future Directions and Emerging Research Opportunities for 1 6 Bromohexyl Pyrrolidine Hydrobromide Chemistry
Development of More Efficient and Selective Synthetic Routes to the Compound
The primary synthesis of 1-(6-bromohexyl)pyrrolidine involves the N-alkylation of pyrrolidine (B122466) with 1,6-dibromohexane (B150918). A significant challenge in this synthesis is controlling the selectivity to favor mono-alkylation over the formation of the undesired byproduct, 1,6-di(pyrrolidin-1-yl)hexane. Future research will likely concentrate on methodologies that enhance selectivity, improve yields, and simplify purification.
Phase-Transfer Catalysis (PTC): This technique has proven highly effective for the N-alkylation of various nitrogen heterocycles. phasetransfercatalysis.comacsgcipr.org PTC facilitates the reaction between reactants in immiscible phases (e.g., an aqueous base and an organic substrate) using a catalyst, typically a quaternary ammonium (B1175870) salt, to shuttle the nucleophile into the organic phase. princeton.edu This approach can lead to higher yields and selectivity under milder conditions, often reducing the need for harsh bases or anhydrous solvents. acsgcipr.orgresearchgate.net Future studies could explore various PTC parameters to optimize the synthesis of 1-(6-bromohexyl)pyrrolidine.
| Parameter | Explored Options | Potential Advantage |
| Catalyst | Tetrabutylammonium bromide (TBAB), Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) | Improved transfer of the pyrrolidine anion into the organic phase. phasetransfercatalysis.com |
| Base | K₂CO₃, NaOH (50% aq.), Solid KOH | Use of inexpensive, safer inorganic bases. acsgcipr.org |
| Solvent | Toluene, Dichloromethane (B109758), Solvent-free | Reduction of organic waste and simplification of workup. researchgate.net |
| Temperature | Room Temperature to 60 °C | Lower energy consumption and reduced side reactions. |
Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters such as stoichiometry, temperature, and mixing, which can be crucial for maximizing the yield of the mono-alkylated product. africacommons.net By precisely controlling the molar ratio of pyrrolidine to 1,6-dibromohexane in a continuous stream, the formation of the dialkylated byproduct can be minimized. nih.gov Flow reactors also allow for safer handling of reagents and can be scaled up more efficiently than batch processes. durham.ac.ukuc.pt A potential future direction is the development of an integrated flow system that combines the reaction with in-line purification to yield high-purity 1-(6-bromohexyl)pyrrolidine continuously.
Exploration of Novel Catalytic Systems for its Derivatization and Further Transformations
1-(6-Bromohexyl)pyrrolidine Hydrobromide possesses two distinct reactive sites: the C-H bonds of the pyrrolidine ring and the carbon-bromine bond of the hexyl chain. This duality opens avenues for a wide range of derivatizations using modern catalytic methods.
C-H Functionalization of the Pyrrolidine Ring: Direct C-H activation has emerged as a powerful tool for modifying complex molecules without the need for pre-functionalization. researchgate.net Palladium- and copper-catalyzed systems are particularly promising for the C-H arylation, alkenylation, or amination of aliphatic amines. nih.govresearchgate.net Future research could apply these methods to selectively functionalize the α- or β-positions of the pyrrolidine ring in 1-(6-bromohexyl)pyrrolidine, creating a library of novel compounds.
| Catalytic System | Transformation | Potential Reagents |
| Pd(OAc)₂ / Ligand | C-H Alkenylation | Acrylates, Styrenes |
| Cu(OTf)₂ / Ligand | C-H Arylation | Arylboronic acids |
| Rh₂(esp)₂ | C-H Amination | Dioxazolones |
Cross-Coupling Reactions at the Bromohexyl Terminus: The terminal bromine atom is an ideal handle for various cross-coupling reactions, a cornerstone of modern synthetic chemistry. wikipedia.orgnih.gov Catalytic systems, predominantly based on palladium, can be used to form new carbon-carbon or carbon-heteroatom bonds. youtube.com This allows for the attachment of a vast array of functional groups to the end of the hexyl chain, significantly expanding the molecular diversity accessible from this starting material. For instance, Suzuki coupling with boronic acids, Sonogashira coupling with terminal alkynes, or Buchwald-Hartwig amination with amines could be explored. youtube.comnih.govwhiterose.ac.uk
| Reaction Name | Catalytic System | Coupling Partner | Bond Formed |
| Suzuki Coupling | Pd(PPh₃)₄ / Base | Aryl/Vinyl Boronic Acids | C(sp³)–C(sp²) |
| Negishi Coupling | PdCl₂(dppf) | Organozinc Reagents | C(sp³)–C(sp²) |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Terminal Alkynes | C(sp³)–C(sp) |
| Buchwald-Hartwig | Pd₂(dba)₃ / Ligand | Amines, Amides | C(sp³)–N |
Advanced Mechanistic Understanding through Interdisciplinary Approaches
A deeper understanding of the reaction mechanisms governing the synthesis and derivatization of 1-(6-bromohexyl)pyrrolidine is essential for rational optimization and the development of new transformations. An interdisciplinary approach combining experimental kinetics, in-situ spectroscopic monitoring, and computational chemistry is a powerful strategy to achieve this.
Computational Modeling: Density Functional Theory (DFT) has become an invaluable tool for elucidating reaction pathways. mdpi.com For the Sɴ2 N-alkylation synthesis step, DFT calculations can be used to model the transition state, determine activation energies, and predict the influence of different catalysts and solvents on the reaction rate and selectivity. researchgate.netresearchgate.net Similarly, for the catalytic C-H activation or cross-coupling reactions, DFT can help map out the catalytic cycle, identify key intermediates, and explain observed selectivities. nih.gov
Experimental and Spectroscopic Studies: Mechanistic proposals generated from computational studies can be validated through carefully designed experiments. This includes kinetic studies to determine reaction orders and activation parameters. Advanced spectroscopic techniques, such as in-situ NMR or IR spectroscopy, can be employed to observe the reaction as it progresses, potentially identifying transient intermediates that provide direct evidence for a proposed mechanism. acs.org The combination of these experimental and computational methods provides a robust framework for understanding the underlying principles of the compound's reactivity.
Sustainable and Scalable Synthetic Pathways for Related Compounds in Academic Context
Applying green chemistry principles to the synthesis of 1-(6-bromohexyl)pyrrolidine and its derivatives is a critical area for future academic research. This involves considering the entire lifecycle of the process, from starting materials to energy consumption and waste generation.
Bio-Based Feedstocks: A long-term goal for sustainable chemistry is the replacement of petrochemical feedstocks with renewable, bio-based alternatives. Research has shown that key intermediates for nitrogen heterocycles, such as pyrrolidones, can be synthesized from biomass-derived platform molecules like levulinic acid and succinic acid. researchgate.netrsc.orgresearchgate.net Future academic explorations could investigate multi-step pathways to convert such bio-based precursors into N-alkylated pyrrolidines, thereby reducing the reliance on fossil fuels.
Greener Reaction Conditions: The environmental impact of chemical synthesis can be significantly reduced by optimizing reaction conditions. This includes the use of environmentally benign solvents (e.g., water, ethanol) or performing reactions under solvent-free conditions, which can be achieved through techniques like grinding or using PTC. acsgcipr.orgresearchgate.net Furthermore, energy-efficient activation methods, such as microwave irradiation or ultrasonication, can often reduce reaction times and improve yields compared to conventional heating. mdpi.comtandfonline.com
| Green Chemistry Principle | Traditional Approach | Sustainable Alternative |
| Starting Materials | Petroleum-based pyrrolidine | Pyrrolidine derivatives from bio-based succinic or levulinic acid. rsc.orgresearchgate.net |
| Solvents | Anhydrous polar aprotic solvents (e.g., DMF, ACN) | Water, ethanol, or solvent-free conditions (PTC, grinding). researchgate.net |
| Energy Input | Conventional heating (oil bath) | Microwave irradiation, ultrasound, room temperature reactions. tandfonline.com |
| Catalysis | Stoichiometric reagents | High-turnover, recyclable heterogeneous or homogeneous catalysts. |
| Process | Batch synthesis | Continuous flow processing for improved efficiency and safety. africacommons.net |
By focusing on these emerging research opportunities, the scientific community can unlock the full potential of this compound as a valuable building block in modern organic synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
